![molecular formula C21H21ClN4O3 B2871242 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 896381-23-0](/img/structure/B2871242.png)
3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a quinazoline dione group, a piperazine ring, and a chloro-methylphenyl group. Quinazoline is a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). Piperazine is a six-membered ring with two nitrogen atoms. The chloro-methylphenyl group is a benzene ring with a chlorine atom and a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline ring, the introduction of the piperazine ring, and the attachment of the chloro-methylphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, the piperazine ring, and the chloro-methylphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The quinazoline ring, the piperazine ring, and the chloro-methylphenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Stability Studies
The stability of 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione under stressful conditions has been extensively studied. It has been found to be stable to UV radiation, elevated temperatures, and oxidants. However, it is unstable to hydrolysis in an alkaline medium, leading to the formation of degradation products such as 2-(4-oxoquinazoline-3-yl)acetic acid and 1-phenylpiperazine. This research is crucial for the development of regulatory documents for pharmaceutical substances (Gendugov et al., 2021).
Antimicrobial Activity
A study on the synthesis and antimicrobial studies of some new substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b]quinazoline–1,10(4H)–diones revealed promising antibacterial and antifungal activities. These compounds exhibit significant in vitro activity against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, highlighting the potential for developing new antimicrobial agents (Vidule, 2011).
Anticancer Potential
Research on novel quinazolinone derivatives with substituted quinoxalindione has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa. This study suggests the potential of these compounds as anticancer agents, with some showing high cytotoxic activity against both cell lines. This research contributes to the development of new therapeutic options for cancer treatment (Poorirani et al., 2018).
Hypotensive Agents
A study on the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones examined their hypotensive activities. Compounds with specific moieties showed significant activity, indicating their potential as hypotensive agents. This research opens avenues for developing new medications for hypertension management (Eguchi et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-14-6-7-15(22)12-18(14)24-8-10-25(11-9-24)19(27)13-26-20(28)16-4-2-3-5-17(16)23-21(26)29/h2-7,12H,8-11,13H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUKAIUDLDDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)
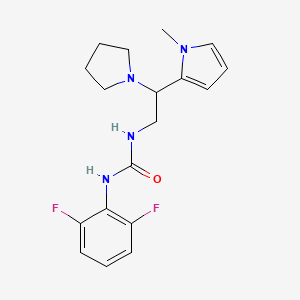
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)
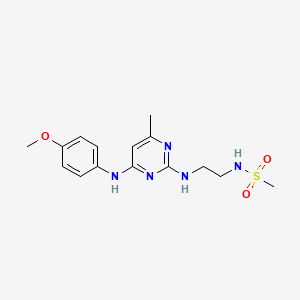
![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)
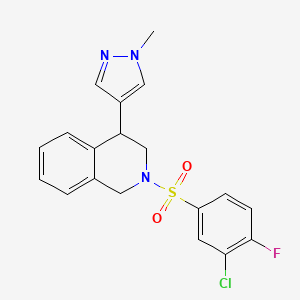
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2871173.png)
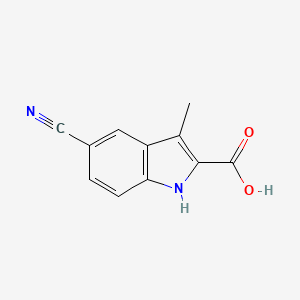

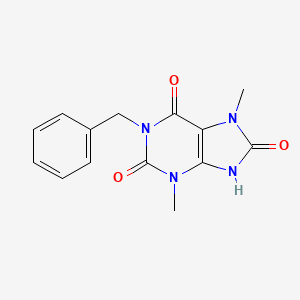



![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)